2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[44]nonane is a compound that features a spirocyclic structure with two nitrogen atoms and tert-butyloxycarbonyl (Boc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane typically involves the protection of amino groups using tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and bases like sodium carbonate or sodium t-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Substitution Reactions: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol at room temperature for 1-4 hours.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc groups yields the free amine form of the compound .
Scientific Research Applications
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane involves its ability to act as a protecting group for amino functionalities. The Boc groups provide stability to the compound during various synthetic transformations and can be selectively removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A structurally related compound with oxygen atoms in the spirocyclic ring.
7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Another Boc-protected spirocyclic compound with similar applications.
Uniqueness
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane is unique due to its dual nitrogen atoms and the presence of Boc protecting groups, which make it particularly useful in synthetic organic chemistry for the protection and selective deprotection of amino groups .
Properties
IUPAC Name |
ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVWTLOJCCOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.